BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydro-1,3-benzothiazole

Synthetic chemistry Scaffold derivatization C–H functionalization

4,5,6,7-Tetrahydro-1,3-benzothiazole (CAS 4433-49-2; molecular formula C₇H₉NS; MW 139.22 g/mol; XLogP3 2.0; TPSA 41.1 Ų) is the unsubstituted parent scaffold of the tetrahydrobenzothiazole class, a partially saturated bicyclic heterocycle comprising a thiazole ring fused to a cyclohexane ring. It is the foundational building block from which the 2-amino, 2,6-diamino, and other substituted derivatives—including the marketed drug pramipexole—are elaborated, and serves as the core for multiple active chemotypes in DNA gyrase inhibition, HDAC inhibition, kinase inhibition, p53 modulation, and dopamine receptor agonism.

Molecular Formula C7H9NS
Molecular Weight 139.22
CAS No. 4433-49-2
Cat. No. B2778946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1,3-benzothiazole
CAS4433-49-2
Molecular FormulaC7H9NS
Molecular Weight139.22
Structural Identifiers
SMILESC1CCC2=C(C1)N=CS2
InChIInChI=1S/C7H9NS/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2
InChIKeyRMFVVPBBEDMZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1,3-benzothiazole (CAS 4433-49-2): Procurement-Relevant Scaffold Profile for the Unsubstituted Tetrahydrobenzothiazole Core


4,5,6,7-Tetrahydro-1,3-benzothiazole (CAS 4433-49-2; molecular formula C₇H₉NS; MW 139.22 g/mol; XLogP3 2.0; TPSA 41.1 Ų) is the unsubstituted parent scaffold of the tetrahydrobenzothiazole class, a partially saturated bicyclic heterocycle comprising a thiazole ring fused to a cyclohexane ring [1]. It is the foundational building block from which the 2-amino, 2,6-diamino, and other substituted derivatives—including the marketed drug pramipexole—are elaborated, and serves as the core for multiple active chemotypes in DNA gyrase inhibition, HDAC inhibition, kinase inhibition, p53 modulation, and dopamine receptor agonism [2]. Its procurement value derives from its unsubstituted nature: the absence of directing groups at the 2- and 6-positions permits divergent synthetic entry into broad chemical space that pre-functionalized analogs foreclose [3].

Why 4,5,6,7-Tetrahydro-1,3-benzothiazole Cannot Be Interchanged with 2-Amino, 2,6-Diamino, or Fully Aromatic Benzothiazole Analogs in Research Procurement


Generic substitution among tetrahydrobenzothiazole analogs fails because the saturated vs. aromatic ring system, and the presence or absence of substituents at C2 and C6, dictate fundamentally different biological target engagement, physicochemical properties, and synthetic derivatizability. The unsubstituted parent compound (4433-49-2) possesses zero hydrogen bond donors (HBD = 0) and a TPSA of 41.1 Ų, whereas the 2-amino analog (2933-29-1) introduces HBD = 1, TPSA ≈ 64.9 Ų, and a nucleophilic amine that redirects reactivity [1]. The fully aromatic benzothiazole (95-16-9; TPSA = 12.89 Ų; LogP ≈ 2.30; liquid at room temperature) occupies a planar geometry incompatible with the non-planar binding pockets exploited by tetrahydrobenzothiazole-based inhibitors of DNA gyrase B, p53, and CK2/GSK3β [2]. Critically, compounds built on the tetrahydrobenzothiazole scaffold inhibit p53 transcriptional activity, whereas aromatic benzothiazole series compounds—despite greater cytotoxic potency—fail to modulate p53 [3]. These scaffold-level mechanistic bifurcations mean that procurement choice directly determines which biological pathways can be addressed, and pre-functionalized analogs cannot simply be deprotected or interchanged.

Quantitative Comparator Evidence Guide: 4,5,6,7-Tetrahydro-1,3-benzothiazole (4433-49-2) vs. Key Structural Analogs


Unsubstituted C2 Position Enables Divergent Synthetic Derivatization Precluded by the 2-Amino Analog

The parent compound 4433-49-2 lacks the 2-amino group present in 2-amino-4,5,6,7-tetrahydrobenzothiazole (CAS 2933-29-1), preserving an unsubstituted thiazole C2 position. This enables electrophilic aromatic substitution, directed ortho-metalation, halogen-lithium exchange, and transition-metal-catalyzed C–H activation chemistries that are precluded or require protection/deprotection sequences in the 2-amino analog. The heteroannulation route from 2-cyclohexenone via phosphonate-mediated cyclocondensation with thiocarboxamides directly installs diverse 2-substituents in a single step, whereas the 2-amino derivative requires post-hoc functionalization of the amine [1]. The 2,6-diamino analog (CAS 104617-49-4) carries two HBD centers (HBD = 2), TPSA ≈ 64.9 Ų, and an additional nucleophilic site at C6, further constraining synthetic options relative to the unsubstituted parent [2].

Synthetic chemistry Scaffold derivatization C–H functionalization

TPSA and Hydrogen Bond Donor Count Differentiate CNS Drug-Likeness from Aromatic Benzothiazole

The tetrahydrobenzothiazole scaffold exhibits a calculated TPSA of 41.1 Ų and zero hydrogen bond donors, compared with benzothiazole (CAS 95-16-9) which has TPSA = 12.89 Ų [1][2]. While both compounds satisfy the TPSA < 60 Ų criterion for CNS penetration, the tetrahydro variant's 3.2× higher TPSA and saturated cyclohexane ring confer greater three-dimensionality (fraction sp³ = 0.57 vs. 0.0 for benzothiazole), a parameter increasingly correlated with clinical success and reduced off-target promiscuity. The XLogP3 difference is modest (2.0 for 4433-49-2 vs. ~2.30 for benzothiazole), but the physical state diverges substantially: benzothiazole is a volatile liquid (bp 227–228 °C, d²⁰₄ 1.246), whereas tetrahydrobenzothiazole has a predicted boiling point of 243.5 ± 9.0 °C at 760 mmHg, which can simplify handling and formulation in research settings .

Physicochemical profiling CNS drug design Membrane permeability

Tetrahydrobenzothiazole Scaffold Uniquely Enables p53 Transcriptional Inhibition; Aromatic Benzothiazole Series Fails to Modulate p53

In a direct head-to-head comparison by Christodoulou et al. (2011), compounds built on the tetrahydrobenzothiazole scaffold were evaluated alongside aromatic benzothiazole (imidazolo[2,1-b]benzothiazole) derivatives as potential p53 inhibitors. The biochemical and biological evaluations demonstrated that the tetrahydrobenzothiazole series compounds inhibited p53 transcriptional activity and were effective in enhancing paclitaxel-induced apoptosis. In contrast, selected compounds from the aromatic benzothiazole series failed to modulate p53 transcriptional activity, as evidenced by the lack of change in p21 expression, despite exhibiting increased cytotoxic potency [1]. The therapeutic relevance was confirmed in a human tumor xenograft model where tetrahydrobenzothiazole-based compounds enhanced taxane efficacy [1]. This mechanistic divergence is scaffold-level: the saturated ring system is required for p53 pathway engagement, and aromatic benzothiazole analogs cannot substitute. Further work on imino-tetrahydrobenzothiazole derivatives identified cyclic analogue 4b and its open precursor 2b as more potent p53 inhibitors than the reference compound pifithrin-α (PFT-α) [2].

p53 inhibition Neuroprotection Cancer chemotherapy modulation

DNA Gyrase B Inhibition: Tetrahydrobenzothiazole Core Delivers Nanomolar Potency with MIC Values Against Resistant Gram-Positive Strains

The tetrahydrobenzothiazole scaffold has been validated as a privileged core for bacterial DNA gyrase B inhibition. First-generation inhibitors based on this scaffold (alongside tetrahydroquinazoline analogs) were identified from an oroidin alkaloid library and optimized to low nanomolar potency against E. coli DNA gyrase [1]. The second-generation series achieved IC₅₀ values in the nanomolar range against both DNA gyrase and topoisomerase IV from S. aureus and E. coli, with the most potent compound 40 exhibiting an IC₅₀ of 0.016 μM against E. coli DNA gyrase [2]. The lead compound 29 demonstrated MIC values of 4–8 μg/mL against Enterococcus faecalis, Enterococcus faecium, and S. aureus wild-type and resistant strains [2]. By comparison, the co-identified 5,6,7,8-tetrahydroquinazoline scaffold yielded inhibitors with similar target potency but differing physicochemical profiles; the tetrahydrobenzothiazole core provided a superior balance of enzyme inhibition and whole-cell antibacterial activity [1][2].

Antibacterial DNA gyrase inhibition Antimicrobial resistance

Saturated vs. Aromatic Heterocyclic System Dictates Vasorelaxant Activity: A Clear Structure–Activity Bifurcation

Harrouche et al. (2016) synthesized and evaluated parallel series of 1,3-benzothiazoles (series I, aromatic) and 4,5,6,7-tetrahydro-1,3-benzothiazoles (series II, saturated) bearing identical urea or thiourea substituents at the 2-position [1]. Several aromatic benzothiazole compounds (e.g., 13u, 13v) showed marked myorelaxant activity exceeding that of the reference KATP opener diazoxide. In contrast, series II (tetrahydrobenzothiazole) compounds exhibited consistently weak vasorelaxant activity across all tested derivatives. The authors concluded that the weak activity of series II 'evidenced the necessity of the presence of a complete aromatic heterocyclic system' for vasorelaxant efficacy [1]. This demonstrates that the saturation state of the benzothiazole core is the primary determinant of KATP channel-mediated vasorelaxation, and the tetrahydro variant cannot substitute for the aromatic analog in this indication—but conversely, provides a selectivity filter against KATP-related cardiovascular effects when targeting other pathways.

Vasorelaxation KATP channel Insulin secretion

Dopamine D3 Receptor Affinity and Selectivity: Tetrahydrobenzothiazole Core Ranks Among Highest Reported, Outperforming Tetrahydroquinazoline and Tetrahydroindazole Analogs

Avenell et al. (1999) prepared a novel series of 5,6,7,8-tetrahydroquinazolines, 4,5,6,7-tetrahydroindazoles, and 4,5,6,7-tetrahydrobenzothiazoles and evaluated them for dopamine D3 receptor affinity and selectivity [1]. The 2-amino-4,5,6,7-tetrahydrobenzothiazole derivative (compound 8) demonstrated among the highest D3 receptor affinities and selectivities reported to date, alongside 4-methoxy-5,6,7,8-tetrahydroquinazoline 6i [1]. Earlier work by Jaen et al. (1991) demonstrated that 4,5,6,7-tetrahydrobenzothiazole-based dopamine agonists display remarkably low stereoselectivity in their interaction with dopamine receptors—a property that contrasts with the pronounced stereochemical dependence observed in aminotetralin-based dopamine agonists and simplifies both synthesis and pharmacological interpretation [2]. The clinical relevance of this scaffold is confirmed by pramipexole, the (6S)-2,6-diamino-N6-propyl derivative, which is an approved therapy for Parkinson's disease and restless legs syndrome with high D3 receptor selectivity [3].

Dopamine D3 receptor CNS drug discovery Parkinson's disease

Procurement-Driven Application Scenarios for 4,5,6,7-Tetrahydro-1,3-benzothiazole (4433-49-2) Based on Verified Differential Evidence


Divergent Medicinal Chemistry Library Synthesis from an Unsubstituted Core Scaffold

Research groups building diversity-oriented screening libraries should select 4,5,6,7-tetrahydro-1,3-benzothiazole (4433-49-2) over pre-functionalized 2-amino (2933-29-1) or 2,6-diamino (104617-49-4) analogs when the synthetic strategy requires parallel derivatization at the C2 position. The absence of the 2-amino group permits direct installation of diverse pharmacophores via electrophilic substitution, metal-catalyzed cross-coupling, lithiation-electrophile quench, or phosphonate-mediated heteroannulation with thiocarboxamides—chemistry that is either impossible or requires protection/deprotection sequences on amino-substituted analogs [1]. This compound is the appropriate procurement choice for any program that values synthetic step-economy and chemical space exploration over the convenience of a pre-installed amine handle.

p53-Targeted Neuroprotective or Chemotherapy-Modulating Drug Discovery

Investigators pursuing p53 inhibition for neuroprotection (stroke, Alzheimer's disease, Parkinson's disease) or for enhancing chemotherapy efficacy (paclitaxel combination in solid tumors) must procure the tetrahydrobenzothiazole scaffold rather than the aromatic benzothiazole core. Direct comparative data from Christodoulou et al. (2011) demonstrate that only the tetrahydrobenzothiazole series inhibits p53 transcriptional activity and enhances paclitaxel-induced apoptosis; aromatic benzothiazole compounds with the same substituent patterns fail to modulate p53 despite greater intrinsic cytotoxicity [2]. This mechanistic bifurcation, confirmed in a human tumor xenograft model, means that the choice of core scaffold—not the peripheral substituents—determines whether p53 pathway engagement is achieved. Procurement of the aromatic benzothiazole analog for p53-targeted programs will produce compounds that are mechanistically inactive for this pathway regardless of their cytotoxic readout.

Antibacterial DNA Gyrase B Inhibitor Lead Optimization

Antibacterial discovery teams targeting the ATP-binding site of DNA gyrase B should procure 4,5,6,7-tetrahydro-1,3-benzothiazole as the core building block for inhibitor design. The scaffold has been validated through two generations of structure-based optimization, progressing from low micromolar hits to low nanomolar leads (IC₅₀ = 0.016 μM against E. coli DNA gyrase) with measurable whole-cell activity against drug-resistant Gram-positive pathogens including MRSA and VRE (MIC = 4–8 μg/mL) [3]. The alternative 5,6,7,8-tetrahydroquinazoline scaffold, while also active, has been explored in parallel and the tetrahydrobenzothiazole core has proven at least equipotent while offering different physicochemical and synthetic handles. The established SAR trajectory from multiple independent laboratories provides a road-tested optimization path that untested bicyclic alternatives lack.

Dopamine D3 Receptor-Selective Agonist Development with Reduced Stereochemical Complexity

CNS drug discovery programs targeting the dopamine D3 receptor for Parkinson's disease, restless legs syndrome, or neuropsychiatric indications should procure the tetrahydrobenzothiazole scaffold based on its uniquely validated profile: clinical proof-of-concept through pramipexole, among the highest D3 receptor affinities and selectivities reported across all heterocyclic scaffolds tested, and a remarkable lack of stereoselectivity that differentiates it from aminotetralin-based agonists [4][5]. The low stereochemical dependence of tetrahydrobenzothiazole-based dopamine agonists means that racemic mixtures can be pharmacologically informative (contrasting with the profound enantiomer-dependent activity of aminotetralins), and chiral separation or asymmetric synthesis, while still required for clinical development, is less critical during early-stage SAR exploration. This simplifies medicinal chemistry workflows and reduces procurement costs for initial hit-to-lead campaigns.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.